molecular formula C5H6N2 B073047 4-Methylpyridazine CAS No. 1120-88-3

4-Methylpyridazine

Cat. No.: B073047
CAS No.: 1120-88-3
M. Wt: 94.11 g/mol
InChI Key: AIKUBOPKWKZULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridazine is an organic compound with the molecular formula C5H6N2. It is a derivative of pyridazine, characterized by a methyl group attached to the fourth carbon of the pyridazine ring. This compound is a clear yellow liquid at room temperature and is known for its applications in various chemical and industrial processes .

Mechanism of Action

Target of Action

4-Methylpyridazine is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms Pyridazine derivatives have been found to interact with a wide range of biological targets, contributing to their diverse pharmacological activities .

Mode of Action

Pyridazine derivatives, including pyridazinones, have been shown to exhibit a broad spectrum of pharmacological activities . These activities are believed to be due to the unique physicochemical properties of the pyridazine ring, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Biochemical Pathways

Pyridazine derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some pyridazinone derivatives have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of the pyridazine ring may contribute to its pharmacokinetic profile .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

The unique physicochemical properties of the pyridazine ring may play a role in its interaction with the environment .

Safety and Hazards

Precautions should be taken while handling 4-Methylpyridazine. It is advised to wear protective gloves/clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Biochemical Analysis

Biochemical Properties

4-Methylpyridazine interacts with various biomolecules in biochemical reactions. For instance, it can form stable bis (monodentate) complexes with platinum and rhenium . These interactions are crucial in the compound’s role in biochemical reactions.

Cellular Effects

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects . These effects suggest that this compound may influence cell function, gene expression, and cellular metabolism.

Metabolic Pathways

Pyridazine derivatives have been shown to interact with various enzymes and cofactors, suggesting that this compound may be involved in certain metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of hydrazine with 4-methyl-2,3-dioxobutanoic acid can yield this compound. Another method involves the reaction of 4-methylpyridine with hydrazine hydrate under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methylpyridine. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Acetyl peroxyborate, peracetic acid, hydrogen peroxide.

    Substitution: Methyl iodide.

Major Products:

Comparison with Similar Compounds

Uniqueness of 4-Methylpyridazine: this compound is unique due to the presence of a methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a precursor for synthesizing various biologically active compounds .

Properties

IUPAC Name

4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKUBOPKWKZULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149811
Record name 4-Methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-88-3
Record name 4-Methylpyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1120-88-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyridazine
Reactant of Route 2
4-Methylpyridazine
Reactant of Route 3
4-Methylpyridazine
Reactant of Route 4
4-Methylpyridazine
Reactant of Route 5
Reactant of Route 5
4-Methylpyridazine
Reactant of Route 6
Reactant of Route 6
4-Methylpyridazine
Customer
Q & A

Q1: What are the common starting materials for synthesizing 3-chloro-4-methylpyridazine?

A1: Both hydrazine hydrate and citraconic anhydride are frequently employed as starting materials in the synthesis of 3-chloro-4-methylpyridazine. [, ] This approach involves a multi-step process with a moderate total yield.

Q2: Can you elaborate on the significance of 3-chloro-4-methylpyridazine in various fields?

A2: 3-chloro-4-methylpyridazine serves as a crucial intermediate in the production of pesticides and antiviral drugs. [, ] Its specific chemical structure makes it a valuable building block for creating compounds with targeted biological activities.

Q3: How does the presence of a methyl group at the 4-position affect the reactivity of pyridazine?

A3: The methyl substituent at the 4-position influences the reactivity of pyridazine in reactions with symmetric trioxanyl radicals. [] While pyridazine and 3-methylpyridazine are selectively attacked at the 4 and/or 5 positions, 4-methylpyridazine exhibits a different reactivity profile, undergoing substitution at the 5 position and also at the 3 and/or 6 positions.

Q4: What insights into the structure of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid have been gained through computational chemistry?

A4: Density functional theory (DFT) calculations have been employed to investigate the molecular structure, vibrational spectra, natural bond orbital, and thermodynamic properties of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid. [] These computational studies provide a deeper understanding of the electronic structure and reactivity of these compounds.

Q5: What are the potential applications of this compound derivatives in medicinal chemistry?

A5: Research has explored the potential of this compound derivatives as novel cardiotonic agents. [] These compounds, structurally related to bipyridine cardiotonics like amrinone and milrinone, show promise in enhancing in vitro cardiotonic activity. The replacement of pyridine subunits in existing cardiotonics with a 1,2-diazine system, as seen in compounds 8, 11, and 16, contributes to this enhanced activity.

Q6: How does this compound interact with the DAPK1 catalytic domain?

A6: Studies have investigated the interaction of this compound with the DAPK1 catalytic domain. [] Specifically, the crystal structure of the DAPK1 catalytic domain complexed with a this compound fragment provides valuable insights into the binding mode and potential inhibitory mechanisms.

Q7: What are the isomers formed during the quaternisation of this compound with methyl iodide?

A7: The reaction of this compound with methyl iodide leads to the formation of both N(1)- and N(2)-methylated isomers. [] Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying and characterizing these isomers, providing a detailed understanding of the reaction outcome.

Q8: How does the position of the N-oxide group in this compound N-oxides affect their dipole moments?

A8: Dipole moment measurements have played a crucial role in elucidating the structures of 3- and this compound N-oxides. [] These studies confirmed the specific positions of the N→O group in these compounds, providing valuable information about their electronic distribution and potential reactivity.

Q9: Can you provide examples of this compound derivatives that have been synthesized and characterized?

A9: Several this compound derivatives have been successfully synthesized and characterized, including:

  • 3-chloro-4-methylpyridazine: [, ] A key intermediate in the synthesis of various biologically active compounds.
  • 3,6-dichloro-4-methylpyridazine: [, , , , ] A versatile precursor for synthesizing substituted pyridazines.
  • 3-hydroxy-4-methyl-6-chloropyridazine: [] An intermediate in the synthesis of 3-chloro-4-methylpyridazine.
  • This compound N-oxides: [, ] Investigated for their dipole moments and structures.
  • Formyl-methylpyridazines: [] Novel compounds synthesized from this compound.

Q10: What analytical techniques are commonly used to characterize this compound and its derivatives?

A10: Various analytical methods are employed for the characterization of this compound and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , ] For determining the structure and purity of synthesized compounds.
  • Mass Spectrometry (MS): [] For confirming the molecular weight and identifying fragmentation patterns.
  • Dipole Moment Measurements: [] For determining the spatial arrangement of atoms in a molecule, particularly the orientation of the N-oxide group in this compound N-oxides.

Q11: What is the biological activity of 3,6-dichloro-4-methylpyridazine?

A11: 3,6-dichloro-4-methylpyridazine has been investigated for its antifertility effects on Aedes aegypti (L.). [] While it showed some activity, it was less effective than other compounds tested in the study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.